![molecular formula C11H10Cl3N3O2 B4300643 N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B4300643.png)
N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide
Descripción general
Descripción
N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide, commonly known as AT-1013, is a novel compound that has been developed for scientific research purposes. It is a member of the nicotinamide family of compounds, which have been shown to have a variety of biological activities. AT-1013 has been found to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.
Mecanismo De Acción
AT-1013 exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. AT-1013 also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
AT-1013 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammation. AT-1013 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AT-1013 has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB signaling pathway, making it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, AT-1013 has some limitations. It is relatively expensive and difficult to synthesize, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on AT-1013. One area of interest is the development of more efficient synthesis methods for AT-1013, which would make it more widely available for research purposes. Another area of interest is the investigation of the potential of AT-1013 as a therapeutic agent for other diseases, such as autoimmune disorders and metabolic diseases. Finally, further research is needed to elucidate the precise mechanisms of action of AT-1013, which could lead to the development of more effective therapies for inflammation and cancer.
Aplicaciones Científicas De Investigación
AT-1013 has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammation. AT-1013 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2,5,6-trichloro-4-methyl-N-(prop-2-enylcarbamoyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3N3O2/c1-3-4-15-11(19)17-10(18)6-5(2)7(12)9(14)16-8(6)13/h3H,1,4H2,2H3,(H2,15,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCMKLXBZNDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-allyl-3-(2,5,6-trichloro-4-methylpyridine-3-carbonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.